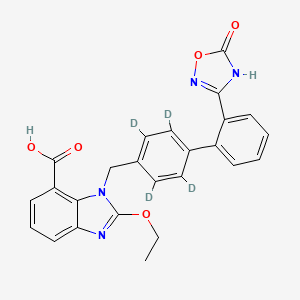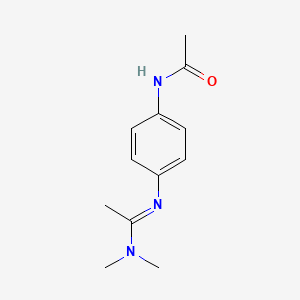
Azilsartan-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azilsartan-d4 is a deuterated form of azilsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This modification is particularly useful in pharmacokinetic studies and drug metabolism research.
Wissenschaftliche Forschungsanwendungen
Azilsartan-d4 has several scientific research applications, including:
Pharmacokinetic studies: Used to study the absorption, distribution, metabolism, and excretion of azilsartan in the body.
Drug metabolism research: Helps in understanding the metabolic pathways and identifying metabolites.
Biological studies: Used in studies related to hypertension and cardiovascular diseases.
Industrial applications: Used in the development of new formulations and drug delivery systems.
Wirkmechanismus
Target of Action
Azilsartan, the active moiety of Azilsartan medoxomil, primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Mode of Action
Azilsartan functions as an Angiotensin II receptor blocker (ARB) . It lowers blood pressure by blocking the action of Angiotensin II at the AT1 receptor . Angiotensin II is a potent vasoconstrictor that binds to the AT1 receptor, stimulating the synthesis and release of aldosterone, and reducing water excretion through the kidneys . By blocking this interaction, Azilsartan helps to relax and widen blood vessels, thereby reducing blood pressure .
Biochemical Pathways
Azilsartan affects the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . Preclinical studies have suggested that Azilsartan may have pleiotropic effects beyond its primary antihypertensive role. These effects could involve differential gene expression, up-regulation of membrane receptors, and a favorable effect on selective intracellular biochemical and pro-atherosclerotic pathways .
Pharmacokinetics
Azilsartan has a bioavailability of about 60%, with a peak plasma concentration (Tmax) reached between 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours . Azilsartan shows a higher affinity, a more potent inhibitory effect, and slower dissociation from the AT1 receptor than other ARBs .
Result of Action
The molecular and cellular effects of Azilsartan are primarily related to its blockade of the AT1 receptor. This results in vasodilation, reduced aldosterone release, and reduced sympathetic stimulus of vessels and kidneys . Additionally, Azilsartan has been found to enhance adipogenesis and exert greater effects than other ARBs on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .
Action Environment
Azilsartan’s action, efficacy, and stability can be influenced by environmental factors. For instance, it shows a greater extent of degradation, up to 40%, with hydrogen peroxide. It is degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater photostability and dry heat
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azilsartan-d4 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the biphenyl moiety: This involves a Suzuki coupling reaction between a boronic acid and a halogenated biphenyl compound.
Introduction of the oxadiazole ring: This is achieved through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Formation of the benzimidazole ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Catalyst selection: Choosing the right catalyst for the hydrogen-deuterium exchange reaction.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Azilsartan-d4 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used for hypertension.
Valsartan: Similar to losartan, used for hypertension and heart failure.
Olmesartan: Another angiotensin II receptor antagonist with similar uses.
Uniqueness
Azilsartan-d4 is unique due to its deuterium substitution, which enhances its stability and metabolic profile. This makes it particularly useful in pharmacokinetic and drug metabolism studies, providing more accurate and reliable data compared to non-deuterated analogs.
Eigenschaften
IUPAC Name |
2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i10D,11D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-ZGAVCIBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NOC(=O)N5)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)








![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)

